![molecular formula C25H27N5O5 B2775353 2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate CAS No. 1351633-57-2](/img/structure/B2775353.png)

2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

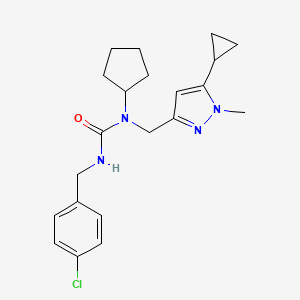

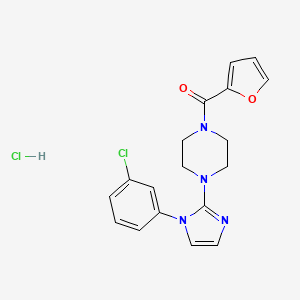

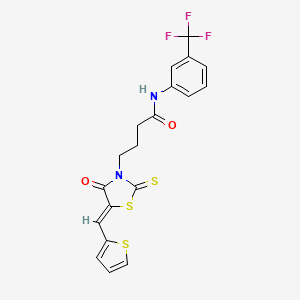

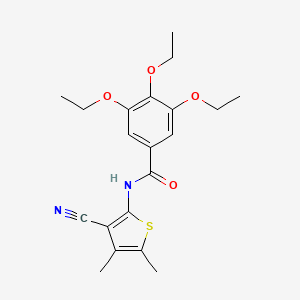

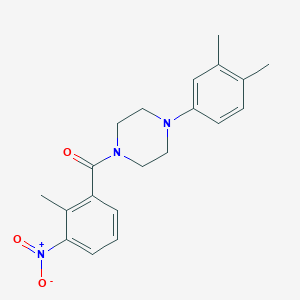

The compound contains several key structural components, including a benzimidazole ring, a piperidine ring, and a quinazolinone group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH . Quinazolinone is a heterocyclic compound with a bicyclic structure made up of two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the quinazolinone group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

Benzimidazole and quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were synthesized through reactions involving catalytic amounts of piperidine, indicating a potential application in developing new antimicrobial agents (Anisetti & Reddy, 2012).

Luminescence and OLED Application

Research into the luminescence behavior of quinazoline derivatives has identified them as potential candidates for organic light-emitting diode (OLED) applications. However, studies also observed rapid device degradation under electrical current, which poses a challenge for their practical application (Pandey et al., 2017).

Eco-Friendly Synthesis

Quinazolin-4(3H)-ones have been synthesized using eco-friendly methods, such as ionic liquids acting as solvents and activators. This represents an environmentally benign approach, highlighting the potential for green chemistry in synthesizing complex organic compounds (Pittala et al., 2017).

Mechanistic Insights

The synthesis of benzimidazoquinazolin-1(1H)-ones through ultrasound-assisted reactions has provided novel mechanistic insights. This includes understanding reaction intermediates and pathways, which could inform future synthetic strategies for related compounds (Chen et al., 2016).

Insecticidal Efficacy

Bis quinazolinone derivatives have been explored for their insecticidal properties, offering a route to new pesticides. This application demonstrates the diverse potential uses of quinazolinone derivatives beyond their biological activity in medical contexts (El-Shahawi et al., 2016).

Zukünftige Richtungen

The future research directions would likely depend on the intended use or biological activity of this compound. Given the presence of a benzimidazole ring, which is a common feature in many biologically active compounds , potential areas of interest could include medicinal chemistry and drug discovery.

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in pharmaceuticals and agrochemicals . .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information available. It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or π-π stacking interactions, due to the presence of aromatic rings and nitrogen atoms .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways.

Result of Action

It is known that benzimidazole derivatives have been used in various applications, including pharmaceuticals and agrochemicals , suggesting that they may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-[[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methyl]-3H-quinazolin-4-one;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O.C2H2O4/c1-16-24-20-8-4-5-9-21(20)28(16)14-17-10-12-27(13-11-17)15-22-25-19-7-3-2-6-18(19)23(29)26-22;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,25,26,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFOIEMMXIUNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=NC5=CC=CC=C5C(=O)N4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)

![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)